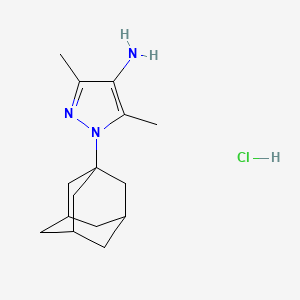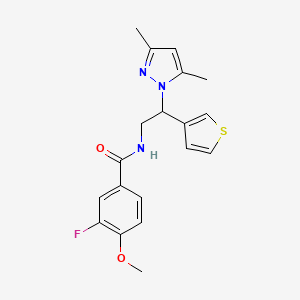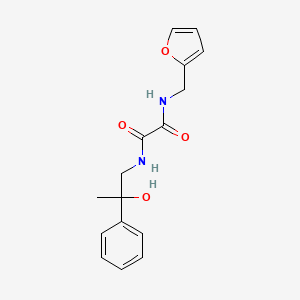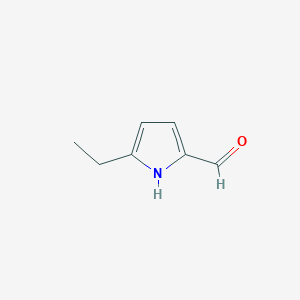
1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a derivative of (3s,5s,7s)-adamantan-1-amine hydrochloride . The parent compound, (3s,5s,7s)-adamantan-1-amine hydrochloride, is an antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia .
Synthesis Analysis
The synthesis of (3s,5s,7s)-adamantan-1-amine hydrochloride and its derivatives involves complex chemical reactions. For instance, several metal complexes of amantadine with metals of biological interest such as MgII, CaII, CrII, MnII, FeII, FeIII, CoII, NiII, CuII, ZnII, and CdII have been synthesized and characterized by spectroscopic techniques . In all complexes, amantadine acted as a monodentate ligand, two molecules of which are bound to the metal through the amino nitrogen showing a square planar geometry .Molecular Structure Analysis
The molecular structure of (3s,5s,7s)-adamantan-1-amine hydrochloride, the parent compound, is given by the InChI: InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H . This indicates that the compound has a cage-like structure.Chemical Reactions Analysis
The chemical reactions involving (3s,5s,7s)-adamantan-1-amine hydrochloride are complex and involve interactions with various metals of biological interest . The compound forms complexes with these metals, acting as a monodentate ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of (3s,5s,7s)-adamantan-1-amine hydrochloride and its derivatives can be inferred from their molecular structures. For instance, the parent compound has a molecular formula of C10H17N and a monoisotopic mass of 151.136093 Da .Mechanism of Action
properties
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.ClH/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15;/h11-13H,3-8,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYPUTGYNVPIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)





![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
